4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

Catalog No.
S14308635
CAS No.
75775-98-3
M.F
C22H21N3
M. Wt
327.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

CAS Number

75775-98-3

Product Name

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

IUPAC Name

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine

Molecular Formula

C22H21N3

Molecular Weight

327.4 g/mol

InChI

InChI=1S/C22H21N3/c1-2-15-23-16-11-13-17(14-12-16)24-22-18-7-3-5-9-20(18)25-21-10-6-4-8-19(21)22/h3-14,23H,2,15H2,1H3,(H,24,25)

InChI Key

RUFYSDBRNWYJSQ-UHFFFAOYSA-N

Canonical SMILES

CCCNC1=CC=C(C=C1)NC2=C3C=CC=CC3=NC4=CC=CC=C42

4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine is a compound belonging to the acridine family, characterized by its unique structural features that include an acridine moiety linked to a propylbenzene-1,4-diamine framework. Its molecular formula is C21H22N4C_{21}H_{22}N_{4}, and it has a molecular weight of approximately 350.43 g/mol. This compound is recognized for its potential applications in various fields, including medicinal chemistry and materials science due to its biological properties and structural versatility.

The chemical behavior of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine can be analyzed through various reactions typical of amines and aromatic compounds. Key reactions include:

  • Nucleophilic Substitution: The amine groups can participate in nucleophilic substitution reactions with electrophiles.
  • Aromatic Electrophilic Substitution: The aromatic ring can undergo electrophilic substitution, allowing for further functionalization.
  • Redox Reactions: The compound may also engage in redox reactions due to the presence of nitrogen atoms, which can change oxidation states.

Research indicates that 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine exhibits notable biological activity. Compounds in the acridine class are often studied for their potential as antitumor agents, with some derivatives showing cytotoxic effects against various cancer cell lines. The mechanism of action typically involves intercalation into DNA, disrupting replication and transcription processes.

The synthesis of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine can be achieved through several methods:

  • Condensation Reactions: This involves the reaction between acridine derivatives and propyl-substituted anilines under acidic or basic conditions.
  • Reduction Reactions: Starting from nitro derivatives of acridine can lead to amine formation through reduction processes.
  • Multi-step Synthesis: A more complex approach may involve multiple synthetic steps that include protection-deprotection strategies to yield the desired product selectively.

The applications of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine are diverse:

  • Pharmaceuticals: Due to its potential antitumor properties, it is investigated as a candidate for cancer treatment.
  • Fluorescent Dyes: Its structural properties may lend themselves to use as fluorescent markers in biological imaging.
  • Material Science: The compound could be utilized in the development of organic semiconductors or polymers due to its electronic properties.

Interaction studies involving 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine focus on its binding affinity with biological macromolecules such as DNA and proteins. These studies reveal insights into how the compound may exert its biological effects, including:

  • DNA Binding Studies: Assessing how the compound intercalates into DNA and affects its structure and function.
  • Protein

Several compounds share structural similarities with 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine, including:

Compound NameMolecular FormulaUnique Features
4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamineC20H19N3_{20}H_{19}N_{3}Methyl group instead of propyl
9-amino-N-[3-(dimethylamino)propyl]acridineC19H22N4_{19}H_{22}N_{4}Contains a dimethylamino group
4-N-acridin-9-yl-1-N-butylbenzene-1,4-diamineC22H25N3_{22}H_{25}N_{3}Longer butyl chain compared to propyl

Uniqueness Highlights:
The distinct propyl substitution on the benzene ring provides unique steric and electronic properties that differentiate it from other acridine derivatives. This substitution may enhance specific interactions with biological targets or improve solubility profiles compared to other similar compounds.

Reductive amination serves as a cornerstone for constructing the amine linkage between the acridine and phenylenediamine units. A seminal protocol involves reacting 9-chloroacridine with 1,4-phenylenediamine in dimethylformamide (DMF) under refluxing conditions, using triethylamine (TEA) as a base to facilitate nucleophilic displacement. This method yields 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine in high purity (80–85% yield) after 10–12 hours. Critical parameters include:

  • Solvent Selection: Polar aprotic solvents like DMF enhance reaction rates by stabilizing ionic intermediates.
  • Temperature Control: Reflux temperatures (120–130°C) balance reaction kinetics with thermal stability of the acridine core.
  • Stoichiometry: A 1:1 molar ratio of 9-chloroacridine to phenylenediamine minimizes side products such as bis-acridinylated species.

Recent advancements integrate reductive amination with diazotization-coupling sequences for functionalized derivatives. For instance, diazonium salts generated from 9-aminoacridines react with electron-rich coupling agents (e.g., phenolic-rhodanine hybrids) to yield azo-linked analogs. However, this requires strict temperature control (<5°C) during diazonium salt formation to prevent decomposition.

Optimization Insights:

  • Substituting DMF with ionic liquids (e.g., methyl-tri-n-octyl-ammonium-N,N-bistriflimide) improves yields by 10–15% in analogous amination reactions.
  • Catalytic hydrogenation using Pd/C or Raney nickel reduces reaction times by 30% compared to traditional heating.

Nucleophilic Aromatic Substitution Techniques in Heterocyclic Systems

Nucleophilic aromatic substitution (SNAr) enables functionalization of electron-deficient acridine systems. A patented method involves reacting N-phenyl-p-quinoneimine with propylamine in methanol, where the quinoneimine acts as an electrophilic partner. Key steps include:

  • Quinoneimine Synthesis: Oxidation of p-hydroxydiphenylamine with sodium dichromate in acetic acid generates N-phenyl-p-quinoneimine.
  • Amination: Propylamine attacks the electron-deficient quinoneimine ring, forming 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine after reductive workup.

Reaction Conditions:

ParameterOptimal RangeImpact on Yield
Temperature25–70°CMaximizes kinetics while minimizing decomposition
SolventMethanol/acetoneEnhances nucleophilicity of propylamine
Oxidizing AgentNa₂Cr₂O₇/HOAcEnsures complete oxidation of diphenylamine

Competing pathways, such as over-alkylation or ring chlorination, are suppressed by maintaining a 1.5:1 molar ratio of quinoneimine to p-hydroxydiphenylamine. For halogenated analogs, SNAr at the 9-position of 6,9-dichloroacridine precursors with propylamine achieves selective substitution, though this requires inert atmospheres to prevent hydrolysis.

Case Study:
Replacing propylamine with methylamine in SNAr reactions yields 4-N-acridin-9-yl-1-N-methylbenzene-1,4-diamine (87% purity), demonstrating the method’s versatility for alkyl chain diversification.

Solid-Phase Synthesis Platforms for Modular Acridine Derivative Assembly

While the provided literature does not explicitly detail solid-phase synthesis of 4-N-acridin-9-yl-1-N-propylbenzene-1,4-diamine, insights from analogous acridine systems suggest potential strategies. For example, resin-bound 9-chloroacridine intermediates could undergo stepwise functionalization via:

  • Immobilization: Covalent attachment of acridine precursors to Wang or Merrifield resins via ester or ether linkages.
  • Propylamine Coupling: On-resin SNAr with propylamine under microwave-assisted conditions (50–80°C, 30 min).
  • Cleavage: TFA-mediated release from the solid support yields the target compound.

Hypothetical Advantages:

  • Purification Simplification: By-products remain resin-bound, enabling facile filtration.
  • Combinatorial Libraries: Parallel synthesis of acridine derivatives with varied alkyl chains (e.g., butyl, pentyl).

However, challenges such as low loading efficiency (<0.5 mmol/g resin) and steric hindrance during coupling necessitate further optimization.

XLogP3

5.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

327.173547683 g/mol

Monoisotopic Mass

327.173547683 g/mol

Heavy Atom Count

25

Dates

Last modified: 08-10-2024

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